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Compound of Interest

Compound Name: EPZ031686

Cat. No.: B10800166 Get Quote

For researchers and professionals in drug development, the independent validation of

published data is a critical step in the evaluation of new chemical probes and potential

therapeutic agents. This guide provides a comparative overview of the publicly available data

for EPZ031686, a potent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3),

alongside other notable SMYD3 inhibitors. While EPZ031686 has been characterized as a

high-potency compound, truly independent validation in the published literature remains limited.

This guide aims to present the available data objectively to aid in the assessment of its

performance and utility.

Introduction to SMYD3 and the Role of Inhibitors
SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various

cellular processes, including gene transcription and signal transduction.[1] Its overexpression

has been linked to a poor prognosis in several types of cancer, making it an attractive target for

therapeutic intervention.[1] A key substrate of SMYD3 is Mitogen-Activated Protein Kinase

Kinase Kinase 2 (MAP3K2), a component of the RAS/MEK/ERK signaling pathway.[1] By

methylating MAP3K2, SMYD3 can enhance the activation of this pro-proliferative pathway.[1]

Small molecule inhibitors of SMYD3, such as EPZ031686, aim to block this activity and thereby

inhibit cancer cell growth.

Comparative Efficacy of SMYD3 Inhibitors
The following table summarizes the key quantitative data for EPZ031686 and a selection of

alternative SMYD3 inhibitors. It is important to note that direct comparison of these values
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should be approached with caution, as they are often generated in different laboratories under

varying experimental conditions.

Parameter EPZ031686 BAY-6035 GSK2807 EM127 BCI-121

Biochemical

IC50
3 nM[2]

88 nM (for

MEKK2

peptide

methylation)

[3]

130 nM[3]

Stronger than

EPZ031686[4

]

Not reported

Cellular IC50

36 nM (in

HEK-293T for

MEKK2

methylation)

[2]

<100 nM (in

HeLa for

MEKK2

methylation)

[1]

Not reported

Micromolar

range (in

MDA-MB-231

and HCT116)

[4]

~20-30%

proliferation

inhibition at

100 µM[5]

Mechanism

of Action

Mixed-

type/Non-

competitive[1]

Substrate-

competitive[6]

SAM-

competitive[3]
Covalent[4]

Substrate-

competitive[7]

Ki

1.2 nM (vs

SAM), 1.1 nM

(vs MEKK2)

[1]

Not reported 14 nM[3]
Not

applicable

11.8 µM (Kd)

[5]

Selectivity

Selective

over other

histone

methyltransfe

rases[1]

Highly

selective over

other

methyltransfe

rases and

kinases[6]

Selective[8]
High

selectivity[3]
Not reported

Oral

Bioavailability
Yes[9] Not reported Not reported Not reported Not reported

Signaling Pathway and Mechanism of Action
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The diagram below illustrates the signaling pathway involving SMYD3 and the point of

intervention for its inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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